molecular formula C19H19FN2O2S B3567141 3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3567141
M. Wt: 358.4 g/mol
InChI Key: PVQUYAOLHXYKON-UHFFFAOYSA-N
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Description

3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a furan ring, a thiazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The furan and thiazole rings may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylfuran-2-yl)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]propanamide
  • 3-(5-ethylfuran-2-yl)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]propanamide

Uniqueness

3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQUYAOLHXYKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
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3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
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3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
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3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
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3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

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